2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide
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Overview
Description
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide is a chemical compound that belongs to the class of acetamides. It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, attached to a phenyl ring. The compound also contains a chloro group and an acetamide moiety. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Mode of Action
It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide. Factors such as temperature, pH, and the presence of other molecules could impact how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(piperidin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The acetamide moiety can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but contains a trifluoromethyl group, which can alter its chemical and biological properties.
N-(2-piperidin-1-ylphenyl)acetamide: Lacks the chloro group, which can affect its reactivity and biological activity.
2-chloro-N-[2-(morpholin-4-yl)phenyl]acetamide: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
Uniqueness
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group and the piperidine ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-(2-piperidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-10-13(17)15-11-6-2-3-7-12(11)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKINZVMVEFFJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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